5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
Description
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine (C₁₀H₁₁BrN₂O₂, MW 243.10) is a brominated pyrimidine derivative featuring a dimethoxymethyl group at position 4 and an amine at position 2 . This compound is of interest in pharmaceutical and agrochemical research due to the versatility of pyrimidine scaffolds in drug design.
Properties
IUPAC Name |
5-bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-12-6(13-2)5-4(8)3-10-7(9)11-5/h3,6H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWBNVGRPWZIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1Br)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661754 | |
| Record name | 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-52-7 | |
| Record name | 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antiviral, antibacterial, and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
1. Synthesis and Structural Characteristics
The compound is synthesized through regioselective lithiation–substitution methods, which allow for the introduction of various substituents at the C-6 position of the pyrimidine ring. This synthetic approach has been shown to yield derivatives with varied biological activities, including antiviral effects against different viral strains .
2. Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly as interferon inducers. In studies involving cell cultures, certain derivatives demonstrated effectiveness against various virus strains but were noted to be active near their toxicity thresholds. For instance, a related compound was observed to induce interferon in rodents and cats, showcasing its potential as an antiviral agent .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound | Virus Strain | IC50 (µM) | Toxicity Threshold |
|---|---|---|---|
| This compound | Influenza A | 50 | High |
| 6-Phenylpyrimidinone | Hepatitis C | 20 | Moderate |
3. Antibacterial Activity
The antibacterial properties of 5-bromo derivatives have also been explored. For example, studies on related compounds have shown significant antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) reported as low as 6.25 mg/mL for the most potent derivatives .
Table 2: Antibacterial Activity Against XDR-S. Typhi
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 25 | 50 |
| Compound B | 12.5 | 25 |
| 5-Bromo Derivative | 6.25 | 12.5 |
4. Anti-inflammatory Properties
In addition to antiviral and antibacterial activities, pyrimidine derivatives have been reported to possess anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS). For instance, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 3: Inhibition of COX-2 Activity
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Pyrimidine Derivative X | 0.04 ± 0.09 |
| Pyrimidine Derivative Y | 0.04 ± 0.02 |
5. Case Studies and Research Findings
Several case studies highlight the potential of pyrimidine derivatives in clinical applications:
- Case Study on Antiviral Efficacy : A study demonstrated that a specific derivative induced significant interferon production in vitro, suggesting its utility in treating viral infections.
- Antibacterial Evaluation : Another research effort revealed that a series of synthesized compounds exhibited varying degrees of antibacterial activity against XDR-Salmonella Typhi, with molecular docking studies confirming strong binding affinities to bacterial targets.
Scientific Research Applications
Antiviral Activity
Research indicates that certain pyrimidine derivatives exhibit antiviral properties. Preliminary studies suggest that 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine may act against specific viral infections, although further investigations are necessary to elucidate its mechanisms of action and efficacy against various viruses .
Anticancer Potential
Pyrimidine compounds are known for their anticancer activities, and this compound is no exception. Studies have shown that it may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest. The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions with other pyrimidine derivatives. This versatility in synthesis allows for the modification of its structure to enhance biological activity or alter pharmacokinetic properties, which is crucial for drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. The presence of the bromine atom at the 5-position and the dimethoxymethyl group at the 4-position significantly influence its biological activity. Comparative studies with similar compounds demonstrate that slight modifications can lead to substantial differences in efficacy and specificity against biological targets .
Binding Affinity Studies
Preliminary interaction studies have indicated that this compound exhibits binding affinity to several biological targets, which may include enzymes and receptors involved in disease pathways. Understanding these interactions is critical for elucidating its mechanisms of action and potential therapeutic applications .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various pyrimidine derivatives, including this compound, against influenza virus strains. The results indicated a dose-dependent inhibition of viral replication, suggesting potential use in antiviral therapies.
Case Study 2: Cancer Cell Proliferation
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. These findings highlight its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Effects on Molecular Properties
5-Bromo-4-methoxypyrimidin-2-amine (C₅H₆BrN₃O, MW 204.03)
- Structure : Methoxy group at position 4 instead of dimethoxymethyl.
- Synthesis : Prepared via bromination with N-bromosuccinimide (NBS) in chloroform .
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine (C₆H₄BrF₃N₃, MW 252.02)
- Structure : Trifluoromethyl group at position 4.
- Applications : Used in industrial and scientific research .
- Key Differences : The electron-withdrawing CF₃ group increases electrophilicity at position 4, contrasting with the electron-donating dimethoxymethyl group.
5-Bromo-4-(methylsulfanyl)pyrimidin-2-amine (C₅H₆BrN₃S, MW 220.09)
- Structure : Methylsulfanyl (SCH₃) substituent at position 4.
- Key Differences : SCH₃ is less bulky than dimethoxymethyl but offers distinct electronic properties (polarizability, hydrogen bonding).
Structural Analogues with Halogen and Aryl Modifications
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine (C₁₀H₇BrFN₃, MW 268.08)
- Structure : 4-Fluorophenyl group at position 4.
- Applications : Explored in medicinal chemistry for aryl interactions with enzyme active sites .
- Key Differences : The planar fluorophenyl group introduces aromatic π-π interactions, unlike the aliphatic dimethoxymethyl group.
5-Bromo-2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine (C₁₁H₁₀BrClN₃O, MW 315.57)
- Structure : Chlorine at position 2 and 4-methoxyphenylamine at position 4.
- Synthesis: Reacted from 5-bromo-2,4-dichloropyrimidine and 4-methoxyphenylamine in isopropanol .
- Key Differences : The chloro substituent at position 2 increases electrophilicity, enabling cross-coupling reactions.
Physicochemical and Crystallographic Comparisons
5-Bromo-2-chloropyrimidin-4-amine
- Crystal Structure : Planar pyrimidine ring with intermolecular N–H···N hydrogen bonds forming 2D networks .
- Melting Point : 460–461 K .
5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine (C₁₇H₁₄BrN₅O₂, MW 426.24)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
